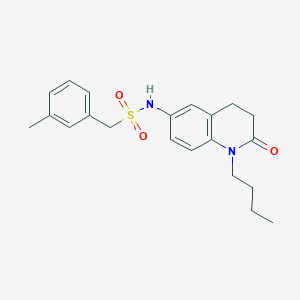

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide

Description

“N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide” is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-3-4-12-23-20-10-9-19(14-18(20)8-11-21(23)24)22-27(25,26)15-17-7-5-6-16(2)13-17/h5-7,9-10,13-14,22H,3-4,8,11-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSQFVLTNBYNJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the butyl group: This step might involve alkylation using butyl halides under basic conditions.

Sulfonamide formation: The final step involves the reaction of the tetrahydroquinoline derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.

Scientific Research Applications

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial membrane integrity and inhibition of essential biosynthetic pathways. For instance, a study demonstrated that the compound effectively inhibited the growth of MRSA in vitro, suggesting its potential as a therapeutic agent against antibiotic-resistant infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit the activity of enzymes involved in DNA replication, leading to apoptosis in cancer cells. In vitro studies have shown that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide can induce cell cycle arrest and promote cell death in various cancer cell lines .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential as an alternative treatment for resistant infections .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of the compound. The findings revealed that treatment with this compound resulted in a notable decrease in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or receptors involved in critical biological processes. The molecular targets could include enzymes like dihydropteroate synthase or receptors involved in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide

Uniqueness

The unique structural features of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide” include the specific substitution pattern on the aromatic rings and the presence of the butyl group. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide is a novel compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinoline moiety and a sulfonamide functional group. Its molecular formula is , with a molecular weight of 398.51 g/mol. The presence of the sulfonamide group is crucial for its biological activity, as it can interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O3S |

| Molecular Weight | 398.51 g/mol |

| LogP | 4.4262 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It is believed to bind to the active sites of specific enzymes, thereby inhibiting their activity and disrupting various biological pathways. This mechanism underlies its potential therapeutic effects in treating diseases such as cancer and infections .

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

- Anticancer Properties : The compound has been explored for its potential to inhibit cancer cell proliferation through enzyme inhibition mechanisms .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of similar sulfonamide compounds, researchers found that these compounds could induce apoptosis in cancer cell lines by inhibiting specific kinases involved in cell survival pathways. The results indicated significant reductions in cell viability at micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related tetrahydroquinoline derivatives. The study demonstrated that these compounds exhibited potent activity against a range of bacterial strains, highlighting their potential as novel antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : Synthesis involves multi-step organic reactions. First, construct the tetrahydroquinoline core via a Povarov reaction (using Lewis acids like BF₃·Et₂O) to form the bicyclic structure. Next, introduce the sulfonamide group via sulfonylation with 1-(3-methylphenyl)methanesulfonyl chloride under basic conditions (e.g., pyridine or DIPEA). Key optimizations include:

- Temperature control (0–5°C during sulfonylation to minimize side reactions).

- Solvent selection (DMF or dichloromethane for improved solubility).

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Similar protocols are validated for analogs in and .

Q. Which analytical techniques are critical for confirming structural integrity post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To verify substituent positions and hydrogen bonding (e.g., the carbonyl group at C2 and butyl chain at N1).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion matching theoretical values).

- X-ray crystallography : If single crystals are obtainable, as shown for structurally related compounds in .

Q. What in vitro assays are recommended for preliminary biological screening?

- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (tetrahydroquinoline and sulfonamide):

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or carbonic anhydrases, using fluorogenic substrates.

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria.

and highlight similar frameworks with antimicrobial and anticancer potential .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer : Discrepancies often arise from pharmacokinetic challenges. Strategies include:

- Plasma stability assays : Incubate the compound with plasma (human/rodent) and quantify degradation via LC-MS.

- Metabolite identification : Use high-resolution LC-MS/MS to detect phase I/II metabolites.

- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability.

and discuss metabolic instability in analogs with similar sulfonamide groups .

Q. What structural modifications improve target selectivity without compromising bioactivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Vary the N1 substituent : Compare butyl vs. isobutyl () or ethyl () to assess steric effects on target binding.

- Modify the sulfonamide aryl group : Replace 3-methylphenyl with fluorophenyl ( ) to enhance hydrophobic interactions.

- Use molecular docking : Map interactions with target proteins (e.g., kinases) to guide rational design.

highlights how ethanesulfonyl groups alter selectivity in tetrahydroquinoline derivatives .

Q. How can protein-ligand interaction mechanisms be elucidated for this compound?

- Methodological Answer : Combine experimental and computational approaches:

- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., a kinase domain).

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real time.

- Molecular dynamics simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.

and provide examples of structural and computational workflows for sulfonamide analogs .

Q. What strategies address solubility discrepancies in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility profiling : Measure equilibrium solubility in buffers (pH 1–10) and solvents (DMSO, ethanol) using HPLC-UV.

- Salt formation : React with HCl or sodium to improve aqueous solubility.

- LogP calculations : Compare experimental (shake-flask method) and computational (ChemAxon) values to predict partitioning behavior.

and note solubility variations in analogs with bulky alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.